Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Boc-3-methylpiperazine

Chiral Synthesis Enantiomeric Purity Quality Control

(S)-1-Boc-3-methylpiperazine (CAS 147081-29-6) is a chiral N-Boc-protected piperazine with defined (S)-stereochemistry ([α]/D -16±2°), critical for synthesizing Sotorasib (AMG-510), CCR5 antagonists, opioid receptor antagonists, and ghrelin receptor modulators. Substituting the (R)-enantiomer or racemate compromises stereochemical fidelity and biological outcome. Supplied at ≥98% purity, this building block is essential for medicinal chemistry programs targeting KRAS G12C cancers, HIV-1 entry, and neuroscience. Standard international B2B shipping; inquire for bulk pricing and custom packaging.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 147081-29-6
Cat. No. B110524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-methylpiperazine
CAS147081-29-6
Synonyms(S)-1-Boc-3-methylpiperazine;  (S)-1-tert-Butoxycarbonyl-3-methylpiperazine; _x000B_(S)-3-Methylpiperazine-1-carboxylic acid tert-butyl Ester;  (S)-4-(tert-Butoxycarbonyl)-2-methylpiperazine; _x000B_(S)-4-Boc-2-methylpiperazine;  (S)-tert-Butyl 3-methylpiperazine-1-c
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyFMLPQHJYUZTHQS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-methylpiperazine (CAS 147081-29-6) – Procurement and Identity Specifications


(S)-1-Boc-3-methylpiperazine (CAS 147081-29-6), systematically named tert-butyl (3S)-3-methylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine derivative. It is a white to light-yellow crystalline solid with a molecular weight of 200.28 g/mol and a molecular formula of C10H20N2O2 . The compound possesses a single defined stereocenter, conferring a specific optical rotation of [α]/D -16±2° (c = 1 in dioxane) . It is supplied with a purity specification typically ≥98% and is an established building block in medicinal chemistry .

Why Generic Substitution of (S)-1-Boc-3-methylpiperazine is Not Advisable


Simple substitution of (S)-1-Boc-3-methylpiperazine with its enantiomer, racemate, or a regioisomeric Boc-piperazine is not a trivial exchange. The (S)-enantiomer possesses a specific stereochemical configuration that is a critical determinant of biological activity and downstream synthetic utility. Substitution with the (R)-enantiomer (CAS 163765-44-4) results in a compound with opposite optical rotation ([α]22/D +10.0° in chloroform) , which can lead to divergent pharmacological outcomes in chiral-sensitive targets. Use of the racemic mixture or a regioisomer (e.g., 1-Boc-2-methylpiperazine, CAS 120737-78-2) introduces an unpredictable mixture of stereoisomers or an altered spatial arrangement of the methyl group, respectively, which can significantly impact the efficacy, safety, and reproducibility of subsequent reactions or biological assays .

(S)-1-Boc-3-methylpiperazine: Quantitative Differentiation from Analogs


Chiral Purity and Optical Rotation: (S)- vs (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of [α]/D -16±2° (c = 1 in dioxane) . This is a distinct and quantifiable physical property that differentiates it from its (R)-enantiomer, which has a reported optical rotation of [α]22/D +10.0° (c = 1 in chloroform) . The availability of high chiral purity (≥99%) ensures minimal contamination by the opposite enantiomer, a critical factor for chiral synthesis and biological studies .

Chiral Synthesis Enantiomeric Purity Quality Control

Critical Intermediate for a Clinically Approved KRAS G12C Inhibitor (Sotorasib)

(S)-1-Boc-3-methylpiperazine is a documented key intermediate in the synthesis of Sotorasib (AMG-510) , a first-in-class, FDA-approved covalent inhibitor of the KRAS G12C oncoprotein for the treatment of non-small cell lung cancer [1]. This application is not shared by its (R)-enantiomer or regioisomeric counterparts. The (S)-configuration is essential for the final drug's stereochemistry and its subsequent interaction with the target protein.

Oncology KRAS G12C Sotorasib Drug Intermediate

Validated Precursor for CCR5 Antagonists with Anti-HIV-1 Activity

Multiple vendor specifications and research publications confirm the role of (S)-1-Boc-3-methylpiperazine as a reactant in the synthesis of CCR5 antagonists with demonstrated anti-HIV-1 activity . This is a well-defined, target-specific application class. While other Boc-piperazines may be used in related chemistry, the documented connection of this specific (S)-enantiomer to CCR5 antagonist synthesis provides a clear, evidence-based use case that supports its selection over unvalidated alternatives .

HIV CCR5 Antagonist Antiviral

Specified Purity Level and Storage Conditions for Reliable Research

The compound is routinely available with a high purity specification of ≥98% (GC) or ≥99% (HPLC, Chiral purity) from reputable vendors . This level of purity, coupled with a defined storage condition of 0-8°C under an inert atmosphere, ensures minimal degradation and reproducibility in research applications . This is a critical differentiator from lower-purity or less well-characterized alternatives, which may introduce unknown impurities and compromise experimental outcomes.

Quality Assurance Procurement Stability

Key Application Scenarios for (S)-1-Boc-3-methylpiperazine Based on Verifiable Evidence


Synthesis of the FDA-Approved KRAS G12C Inhibitor, Sotorasib

As a documented intermediate in the synthesis of Sotorasib (AMG-510) , (S)-1-Boc-3-methylpiperazine is an essential starting material for medicinal chemistry programs focused on KRAS G12C-driven cancers. Its specific (S)-stereochemistry is a critical requirement for constructing the final drug's active pharmaceutical ingredient (API).

Development of CCR5 Antagonists for HIV-1 Research

The compound's validated use in the synthesis of CCR5 antagonists makes it a strategic choice for research groups working on next-generation antiviral agents targeting HIV-1 entry. Using this pre-validated intermediate can streamline synthetic route development and accelerate project timelines.

Synthesis of Opioid Receptor Antagonists

(S)-1-Boc-3-methylpiperazine is a recognized reactant for the preparation of opioid receptor antagonists . This application supports its use in neuroscience and pain research, where selective and potent tool compounds are required for studying the opioid system.

Preparation of Human Growth Hormone Secretagogue Receptor Antagonists

Vendor and literature sources identify this compound as a reactant for synthesizing human growth hormone secretagogue receptor antagonists . This application highlights its utility in research related to metabolic disorders, obesity, and growth hormone regulation.

Quote Request

Request a Quote for (S)-1-Boc-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.